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molecular formula C8H8FNO2 B1315073 Methyl 3-amino-4-fluorobenzoate CAS No. 369-26-6

Methyl 3-amino-4-fluorobenzoate

Cat. No. B1315073
M. Wt: 169.15 g/mol
InChI Key: ABELEDYNIKPYTP-UHFFFAOYSA-N
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Patent
US07678794B2

Procedure details

Stir mixture of 4-fluoro-3-nitro-benzoic acid methyl ester (5.30 g, 26.6 mmol) and palladium (5% on carbon, 5.66 g, 2.66 mmol, Aldrich Chemical Co.) in ethanol (0.2 M). Carefully introduce hydrogen (balloon) and stir the reaction for 24 h. Filter the reaction mixture through a glass-fiber filter and wash the filter cake with ethanol. Concentrate the filtrate to afford the title compound (4.00 g, 23.6 mmol, 89%): MS (m/z): 170 (M+1).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.66 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([F:10])=[C:6]([N+:11]([O-])=O)[CH:5]=1.[H][H]>C(O)C.[Pd]>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([F:10])=[C:6]([NH2:11])[CH:5]=1

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)F)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
5.66 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through a glass-fiber
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash the filter cake with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)F)N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.6 mmol
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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